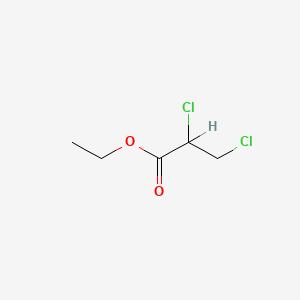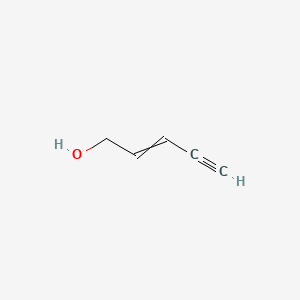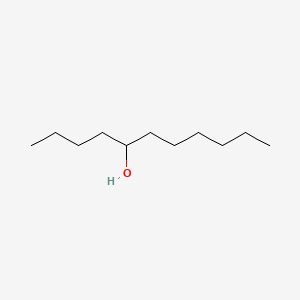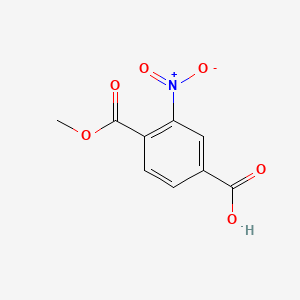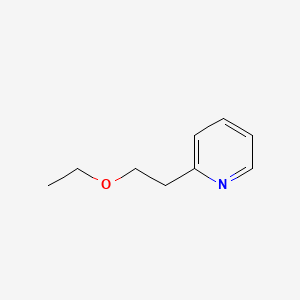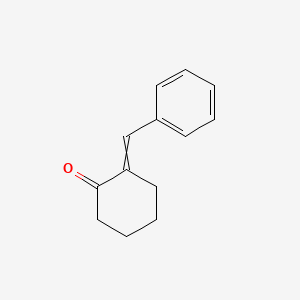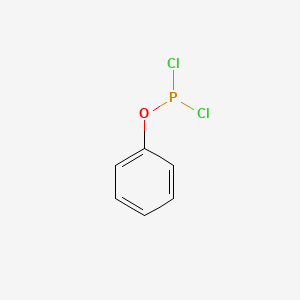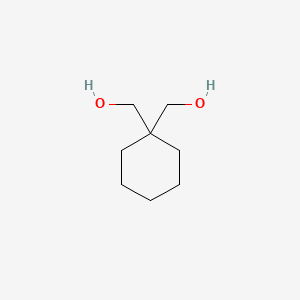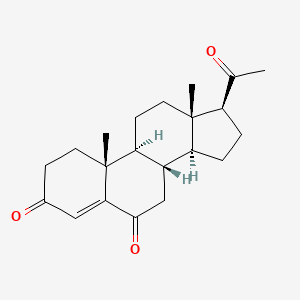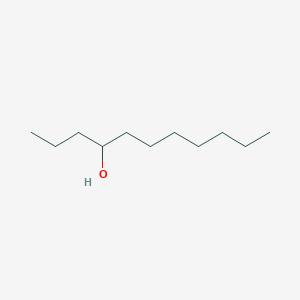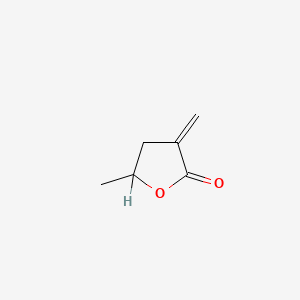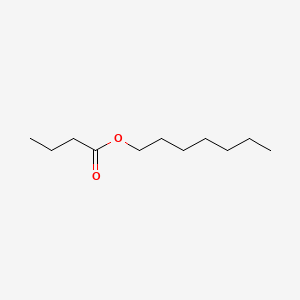
Heptyl butyrate
Overview
Description
Heptyl butyrate is an organic compound classified as an ester. It is a colorless liquid with a chamomile-like odor, commonly found in fresh apples and plums . This compound is known for its use as a flavoring agent and an attractant for certain species of wasps, such as yellowjackets .
Mechanism of Action
Target of Action
Heptyl butyrate, also known as Heptyl butanoate, is a colorless liquid with a chamomile-like odor . It is found abundantly in fresh apples and plums . The primary targets of this compound are yellowjackets (Vespula spp.) . In the late 1960s, researchers discovered the effect of this compound on yellowjackets .
Mode of Action
This compound interacts with its targets, the yellowjackets, by attracting them . It was found to be superior to other compounds for attracting Vespula and other wasp genera . This interaction results in swarms of yellowjackets appearing in late summer, as fruits like apples and plums, which contain this compound, begin to fall from trees .
Biochemical Pathways
It is known that this compound is a flavor ester that occurs naturally in certain fruits . Ester formation is a common biochemical pathway involving the reaction of an alcohol with a carboxylic acid. This process could potentially be affected by the presence of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its role as an attractant for yellowjackets . On a larger scale, this can result in the congregation of yellowjackets in areas where this compound is present, such as around fallen apples and plums in late summer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its attraction of yellowjackets is particularly noticeable in late summer, when fruits containing this compound begin to fall from trees . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
Heptyl butyrate plays a significant role in biochemical reactions, particularly as an attractant for certain insect species. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with enzymes involved in the esterification process, where it acts as a substrate for esterases. These interactions are crucial for the compound’s role in biochemical pathways, affecting the overall metabolic processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that butyrate, a related compound, can modulate cell proliferation, differentiation, and apoptosis. This compound is likely to have similar effects, impacting cell function by altering the expression of specific genes and proteins involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, butyrate has been shown to inhibit histone deacetylases (HDACs), resulting in increased acetylation of histones and altered gene expression. This compound may exert similar effects, influencing the transcriptional activity of various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that butyrate can have sustained effects on cell proliferation and differentiation over extended periods. This compound is expected to exhibit similar temporal effects, with its stability and degradation impacting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may enhance cellular function and metabolic processes, while higher doses could lead to toxic or adverse effects. Studies on butyrate have shown that it can improve gut health and metabolic function at moderate doses, but excessive amounts can cause adverse effects such as inflammation and tissue damage. This compound is likely to exhibit similar dosage-dependent effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, influencing the breakdown and synthesis of fatty acids. These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, butyrate is known to be transported by monocarboxylate transporters (MCTs), which facilitate its uptake into cells. This compound may utilize similar transport mechanisms .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, butyrate has been shown to localize in the nucleus, where it can modulate gene expression by inhibiting HDACs. This compound may exhibit similar localization patterns, impacting cellular processes at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl butyrate can be synthesized through the esterification of butyric acid with heptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the ester product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Heptyl butyrate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, facilitated by catalysts such as dichlorodistannoxane.
Major Products Formed:
Hydrolysis: Butyric acid and heptanol.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Heptyl butyrate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Acts as an attractant for certain insect species, aiding in ecological and behavioral studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used as a flavoring agent in food and beverages due to its fruity aroma.
Comparison with Similar Compounds
Octyl butyrate: Another ester with a similar fruity aroma, used in flavoring and fragrance applications.
Methyl butyrate: Known for its apple-like odor, commonly used in the food industry.
Ethyl butyrate: Has a pineapple-like smell and is widely used in flavorings and perfumes.
Uniqueness of Heptyl Butyrate: this compound is unique due to its specific chain length, which imparts a distinct chamomile-like odor. This makes it particularly effective as an attractant for certain insect species, a property not shared by all esters .
Properties
IUPAC Name |
heptyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQHLIYIQARLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042038 | |
| Record name | Heptyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a camomile odour | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Heptyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
225.00 to 226.00 °C. @ 760.00 mm Hg | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, soluble in alcohol, propylene glycol; insoluble in water | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Heptyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8555 (30°/30°) | |
| Record name | Heptyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5870-93-9 | |
| Record name | Heptyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, heptyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YF38H29F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-57.5 °C | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does heptyl butyrate act as an attractant for insects like yellowjackets?
A1: this compound likely mimics a naturally occurring volatile compound found in food sources preferred by yellowjackets, such as fermenting fruit or decaying meat. [, , , ] While the exact mechanism remains unclear, it is believed that yellowjackets have evolved olfactory receptors that are specifically tuned to detect these types of volatile compounds, signaling a potential food source. [, , ]
Q2: Are there differences in the attractiveness of this compound to different wasp species?
A2: Yes, research indicates varying levels of attraction to this compound among wasp species. For example, Vespula atropilosa is more strongly attracted to this compound than Vespula pensylvanica. [] Similarly, some species like Vespula acadica, Vespula consobrina, and Vespula rufa show a strong preference for this compound. In contrast, others like Vespula vulgaris and Vespula germanica exhibit stronger attraction to a combination of acetic acid and isobutanol. [, , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol.
Q4: How is this compound typically dispersed for use in wasp traps?
A4: this compound is often incorporated into various dispenser types for use in traps. This includes utilizing polyethylene caps, vials, or cotton balls for controlled release of the compound. [, , , , ] The choice of dispenser and its design can significantly influence the release rate and duration of the attractant in the field. [, ]
Q5: How does the length of the alkyl chain in butyrate esters influence attraction in insects like Chloropidae?
A5: Studies on Chloropidae have revealed that the length of the alkyl chain in butyrate esters significantly impacts their attractiveness. For instance, while this compound showed minor attraction to Hippelates collusor, octyl butyrate was found to be the most attractive to Siphonella neglecta. [] This suggests that even subtle structural modifications to the ester can markedly affect its interaction with the insect's olfactory receptors.
Q6: Does the formulation of this compound impact its effectiveness in attracting insects?
A6: Yes, the formulation significantly impacts the efficacy of this compound. Studies demonstrate that combining this compound with other attractants, like acetic acid or specific meat extracts, can significantly enhance its attractiveness to certain wasp species. [, , , , ] Additionally, the choice of dispenser and its design play a crucial role in controlling the release rate and duration of the attractant, ultimately affecting its field performance. [, ]
Q7: Are there any known negative environmental impacts associated with the use of this compound?
A7: While this compound is generally considered safe for use in insect traps, its potential environmental impact, particularly on non-target species, needs further investigation. [] Research should focus on understanding its degradation pathway in the environment and any potential long-term effects on ecosystems. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


